
Tetrapropylporphin
Übersicht
Beschreibung
Tetrapropylporphin is a type of porphyrin, a class of heterocyclic macrocycle organic compounds composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. Porphyrins are known for their role in vital biological processes, such as oxygen transport and photosynthesis. This compound, specifically, is a synthetic derivative of porphyrin with four propyl groups attached to the macrocycle, which alters its chemical and physical properties.
Vorbereitungsmethoden
Tetrapropylporphin can be synthesized through various methods. One common approach involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The Adler method, which uses propionic acid as the solvent and catalyst, is often employed for the synthesis of porphyrins. In this method, pyrrole and an appropriate aldehyde are refluxed in propionic acid, leading to the formation of the porphyrin macrocycle . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Chemischer Reaktionen
Tetrapropylporphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of porphyrin dications, while reduction can yield porphyrin monocations . Substitution reactions can introduce different functional groups into the porphyrin macrocycle, further modifying its properties.
Wissenschaftliche Forschungsanwendungen
Tetrapropylporphin has numerous applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of porphyrins. In biology and medicine, this compound and its derivatives are investigated for their potential use in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light irradiation makes it a promising photosensitizer for PDT . Additionally, this compound is used in the development of biosensors and diagnostic tools due to its unique optical and electronic properties .
Wirkmechanismus
The mechanism of action of tetrapropylporphin in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. When this compound is irradiated with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then induce cell damage and apoptosis, making this compound an effective photosensitizer for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Tetrapropylporphin is similar to other porphyrin derivatives, such as tetraphenylporphyrin and octaethylporphyrin. the presence of propyl groups in this compound imparts unique chemical and physical properties. For instance, this compound exhibits different solubility and electronic characteristics compared to tetraphenylporphyrin and octaethylporphyrin . These differences make this compound suitable for specific applications where other porphyrins may not be as effective.
Similar compounds include:
- Tetraphenylporphyrin
- Octaethylporphyrin
- Tetrapyridylporphyrin
Each of these compounds has its own set of properties and applications, but this compound stands out due to its unique structural modifications and resulting characteristics.
Eigenschaften
IUPAC Name |
5,10,15,20-tetrapropyl-21,22-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4/c1-5-9-21-25-13-15-27(33-25)22(10-6-2)29-17-19-31(35-29)24(12-8-4)32-20-18-30(36-32)23(11-7-3)28-16-14-26(21)34-28/h13-20,33-34H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYHJHABCSFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)CCC)CCC)CCC)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


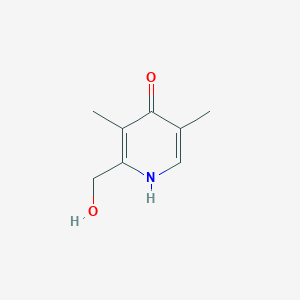

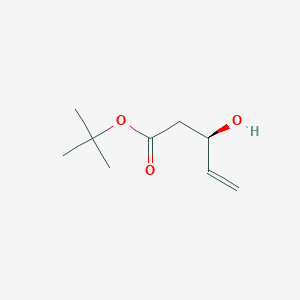

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)
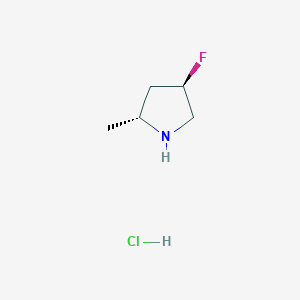
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)
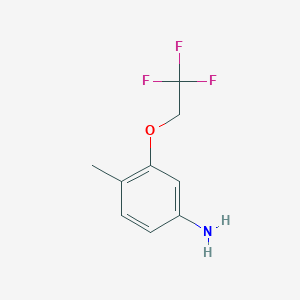
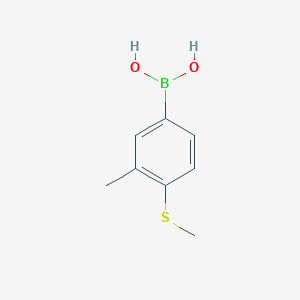


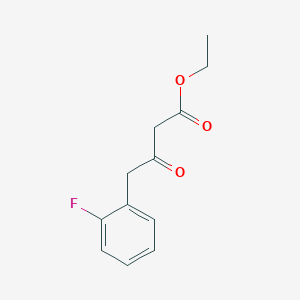
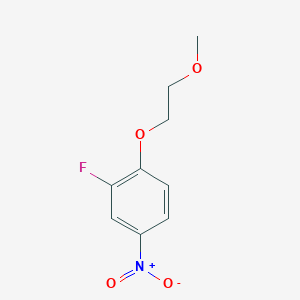
![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)
